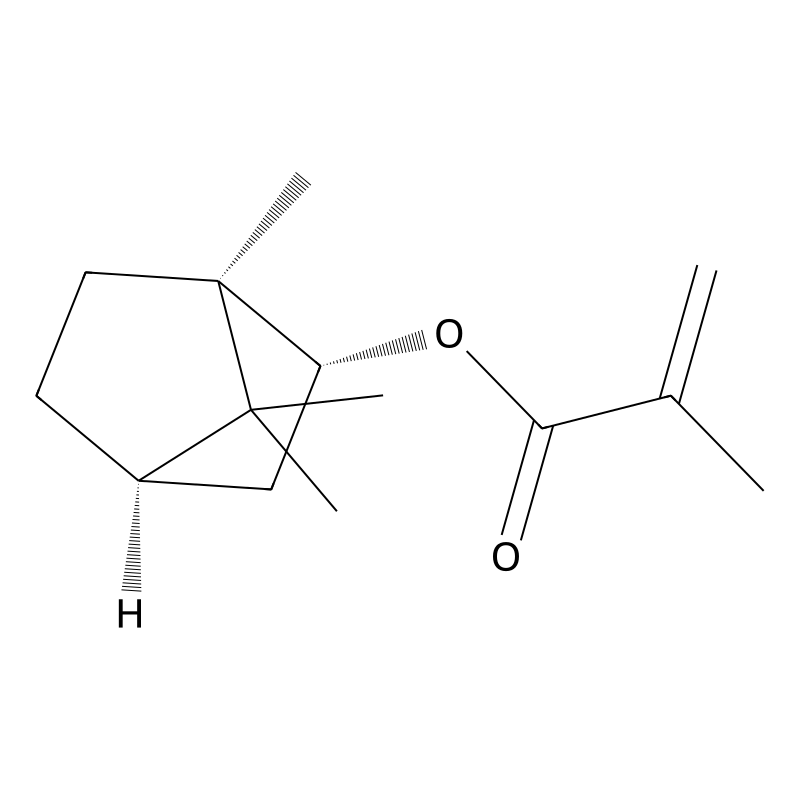

Isobornyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isobornyl methacrylate is an organic compound with the molecular formula and a molecular weight of approximately 222.328 g/mol. It appears as a colorless to yellow viscous liquid with a characteristic acrid odor. This compound is notable for its bridged cyclic structure, which contributes to its unique properties, such as high viscosity, low volatility, and good compatibility with various solvents and resins . Isobornyl methacrylate is primarily used as a monomer in polymerization reactions, where it can form polymers with high glass transition temperatures, making it suitable for various industrial applications .

Key Reactions:- Esterification: Isobornyl methacrylate is synthesized through the direct esterification of camphene and methacrylic acid under specific conditions, including temperature and catalyst selection .

- Polymerization: It can polymerize rapidly in the presence of radical initiators or under UV light, forming durable polymers used in coatings and plastics .

The synthesis of isobornyl methacrylate can be achieved through several methods:

- Direct Esterification: The primary method involves the reaction of camphene with methacrylic acid using catalysts like Amberlyst 15 at controlled temperatures (60°C) for optimal yield (around 80%) and selectivity (over 95%) .

- Catalytic Methods: Alternative methods include using solid acid catalysts or molecular sieves for continuous conversion processes. These methods allow for varying reaction conditions such as temperature and pressure to optimize yield and selectivity .

- Photocatalysis: A newer method employs photocatalysis where camphene and acrylic acid are mixed under UV light irradiation, facilitating the reaction without traditional solvents .

- Using Activated Carbon-Supported Catalysts: This method involves using activated carbon-supported tin tetrachloride as a catalyst at moderate temperatures (40°C to 60°C) .

Isobornyl methacrylate finds extensive use across various industries due to its favorable properties:

- Coatings: It is utilized in the production of high-performance coatings that require durability and resistance to environmental factors.

- Adhesives: The compound serves as a reactive diluent in adhesive formulations.

- Dental Materials: Its low toxicity makes it suitable for dental resins.

- Plastics Manufacturing: It acts as a plasticizer and viscosity improver in various plastic products .

Interaction studies involving isobornyl methacrylate primarily focus on its compatibility with other monomers and materials during polymerization. Research indicates that its unique structure allows it to copolymerize effectively with various unsaturated compounds, enhancing the mechanical properties of the resulting polymers. Additionally, studies have shown that it can reduce intermolecular forces within polymer chains, leading to lower viscosity solutions, which is beneficial during processing .

Isobornyl methacrylate shares similarities with several other methacrylate compounds but possesses unique characteristics due to its bulky hydrophobic structure.

Similar Compounds:- Methyl Methacrylate: A widely used monomer known for its fast polymerization rate but lacks the bulkiness of isobornyl methacrylate.

- Tert-butyl Methacrylate: Offers similar applications but has different physical properties affecting viscosity and reactivity.

- Cyclohexyl Methacrylate: Known for good solubility but differs significantly in terms of rigidity compared to isobornyl methacrylate.

- Benzyl Methacrylate: Provides flexibility but has higher volatility than isobornyl methacrylate.

Unique Characteristics:

Isobornyl methacrylate's unique bridged structure contributes to:

- Improved chemical resistance

- Enhanced water resistance

- Greater flexibility while maintaining hardness compared to its counterparts.

This combination of properties makes isobornyl methacrylate particularly valuable in specialized applications such as high-performance coatings and dental materials.

Physical Description

Clear liquid; [MSDSonline]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Decomposition

Vapor Pressure

0.11 mm Hg @ 25 °C /Estimated/

Metabolism Metabolites

Acrylates and methacrylates are detoxified predominantly via conjugation with glutathione via the Michael addition reaction or glutathione-S-transferase. They are also likely to be hydrolyzed via carboxylesterases. The lower molecular weight esters are rapidly metabolized and eliminated, therefore, will not likely cause cumulative toxicity. /Acrylates andMethacrylates/

Methods of Manufacturing

TRANSESTERIFICATION OR ESTERIFICATION OF ISOBORNEOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID; REACTION OF METHACRYLIC ACID WITH CAMPHENE.

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Adhesive Manufacturing

All Other Basic Organic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Plastics Material and Resin Manufacturing

2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-: ACTIVE

METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

To avoid photoinitiation of polymerization, all methacrylates should be stored with minimal exposure to light.

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/